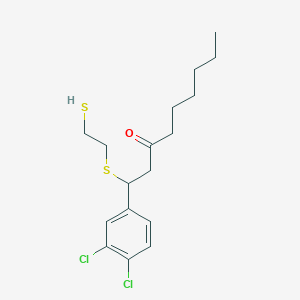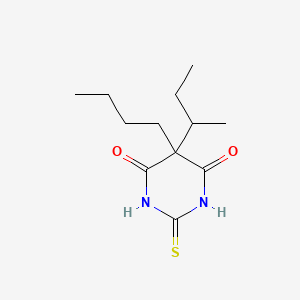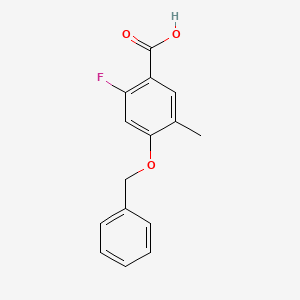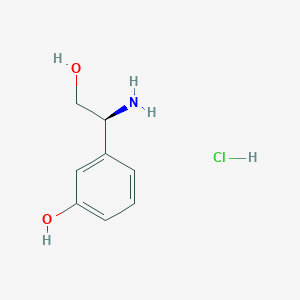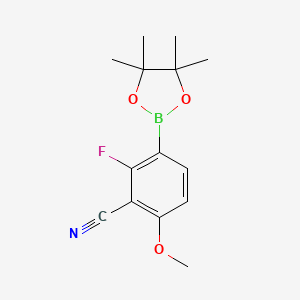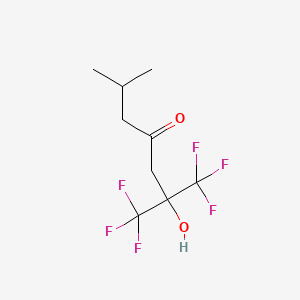
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone is a fluorinated organic compound known for its unique chemical properties. It is commonly used in the synthesis of polymers, resins, and specialty coatings due to its hydrophobic nature and chemical stability .
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone typically involves a series of chemical reactions that convert raw materials into the desired product. The specific synthetic routes and reaction conditions can vary, but they often include steps such as hydrogenation, Suzuki coupling, and photochemical reactions . Industrial production methods are designed to optimize yield and purity, often involving high-pressure hydrogenation and extreme temperature conditions .
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and specialty chemicals.
Biology: Its unique properties make it useful in the development of bio-compatible materials.
Medicine: It is explored for its potential in drug delivery systems due to its stability and compatibility with biological systems.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone involves its interaction with molecular targets and pathways. Its hydrophobic nature allows it to integrate into various materials, enhancing their chemical stability and resistance to degradation . The specific molecular targets and pathways can vary depending on the application, but they often involve interactions with other organic molecules and polymers.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone is unique due to its trifluoromethyl groups, which impart distinct chemical properties. Similar compounds include:
- 1,1,1-Trifluoro-2-hydroxy-2-(trifluoromethyl)-6-methylhept-4-yl methacrylate
- 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-(2-methylpropyl)-3-(trifluoromethyl)butyl ester
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C9H12F6O2 |
|---|---|
Poids moléculaire |
266.18 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H12F6O2/c1-5(2)3-6(16)4-7(17,8(10,11)12)9(13,14)15/h5,17H,3-4H2,1-2H3 |
Clé InChI |
ZSXNDQFSLIBMEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


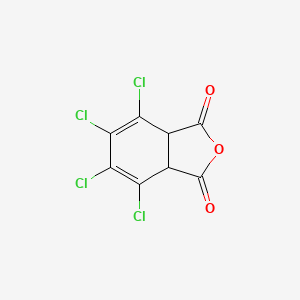

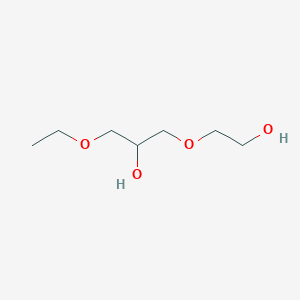
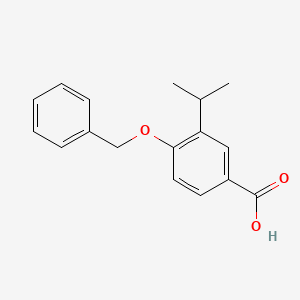
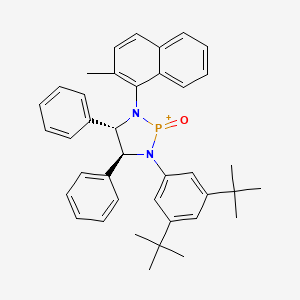
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
